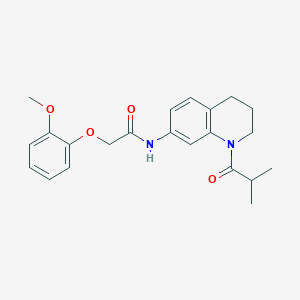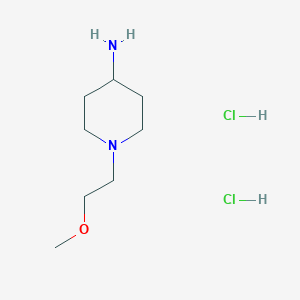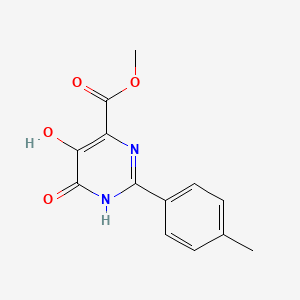
2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, also known as CTAT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CTAT is a thiazole-based compound that has shown promising results in different studies related to its synthesis, mechanism of action, and biochemical and physiological effects. In
Scientific Research Applications
Structural and Synthetic Insights
- The study of the structural orientation and intermolecular interactions of related acetamide compounds has been documented. For example, in one acetamide, the chlorophenyl ring is oriented at a minimal angle with respect to the thiazole ring, indicating potential for specific intermolecular interactions and crystalline properties (Saravanan et al., 2016).
- Synthesis routes and the antitumor activity of benzothiazole derivatives, which share structural similarities with the compound , have been explored. These compounds exhibit significant activity against cancer cell lines, highlighting the potential for related structures in therapeutic applications (Yurttaş et al., 2015).
Potential Biological Activities
- The synthesis and evaluation of thiazolidinone and azetidine derivatives, including structures similar to the compound of interest, have demonstrated antibacterial activity against various bacterial strains. This suggests potential applications of such compounds in developing new antibacterial agents (Desai et al., 2008; Mistry et al., 2009).
- Research on thiazole-based polythiophenes, which are structurally related, has revealed promising optoelectronic properties. These findings open avenues for applications in electronic and photonic devices, underscoring the versatility of thiazole and thiophene-containing compounds (Camurlu & Guven, 2015).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS3/c16-10-3-5-11(6-4-10)21-9-14(19)18-15-17-12(8-22-15)13-2-1-7-20-13/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPKUHVCUVENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2536505.png)


![3-(3-Chlorophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2536511.png)



![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate](/img/structure/B2536519.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)
